![molecular formula C7H6N2O3S2 B2797445 2-Mercapto-1,3-benzoxazole-5-sulfonamide CAS No. 24962-79-6](/img/structure/B2797445.png)
2-Mercapto-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-Mercapto-1,3-benzoxazole-5-sulfonamide (2-MOBSA) is a small molecule that has been extensively studied for its various applications in scientific research. It is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and drug development. 2-MOBSA has a unique structure that makes it an ideal candidate for a variety of uses in the laboratory. In
Scientific Research Applications
Chemical Reactions and Synthesis : Research by Adavi, Kusanur, and Kulkarni (2005) explored the chemical reactions of 2-mercapto benzazoles, which include 2-Mercapto-1,3-benzoxazole-5-sulfonamide. They found that these compounds can undergo reactions leading to the formation of various sulphides and sulphones with potential biological applications (Adavi, Kusanur, & Kulkarni, 2005).
Antimicrobial Activity : Mohammed and Dahham (2018) studied the synthesis of new formazan dyes derived from 2-mercapto benzoxazole and evaluated their antibacterial activity. Their research contributes to the understanding of the potential use of these compounds in creating antimicrobial agents (Mohammed & Dahham, 2018).
Herbicidal Activity : Research into the herbicidal activity of triazolo [1,5-a] pyrimidine-sulfonamide, a compound related to this compound, was conducted by Shen De-long (2005). This study contributes to the potential agricultural applications of such compounds (Shen De-long, 2005).
Rubber Vulcanization : Khanra, Adhikari, and Maiti (1993) examined the multifunctional activities of benzazole derivatives, including 2-Mercaptobenzothiazole, a compound closely related to this compound, in rubber vulcanization. They found that these compounds can act as both accelerators and antioxidants in rubber chemistry (Khanra, Adhikari, & Maiti, 1993).
Biological Activity Against Plant Pathogenic Fungi : Ismail, Jebur, and Khalid (2016) synthesized 2-mercaptobenzoxazol and studied its biological activity against certain plant pathogenic fungi. Their findings contribute to the understanding of the potential use of these compounds in plant protection (Ismail, Jebur, & Khalid, 2016).
Mechanism of Action
Target of Action
The primary target of 2-Mercapto-1,3-benzoxazole-5-sulfonamide is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .
Mode of Action
This compound interacts with hCAs by inhibiting their activity . It has a novel binding mode to the enzyme active site . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .
Biochemical Pathways
hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . By inhibiting hCAs, this compound can affect these biochemical pathways and their downstream effects .
Result of Action
The inhibition of hCAs by this compound can lead to changes in the physiological processes that these enzymes are involved in . This can result in molecular and cellular effects, potentially leading to therapeutic outcomes. The specific effects would depend on the particular hca isoform being targeted .
properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGHROIQYCXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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